(2R,3R,4S,5R)-2-(6-amino-2-octylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-(6-amino-2-octylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs These compounds are characterized by their ability to mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-amino-2-octylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety. Key steps may include:
Purine Base Synthesis: The purine base can be synthesized through a series of reactions involving amination and alkylation.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative under acidic or basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-amino-2-octylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine base.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce various functionalized nucleoside analogs.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-amino-2-octylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study nucleic acid interactions and enzyme mechanisms. It serves as a probe to investigate the role of nucleosides in cellular processes.
Medicine
Medically, nucleoside analogs are often explored for their potential as antiviral or anticancer agents. This compound may exhibit activity against specific viruses or cancer cells by interfering with nucleic acid synthesis.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-2-octylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets may include viral polymerases or cellular enzymes involved in DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
(2R,3R,4S,5R)-2-(6-amino-2-octylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structural features, such as the octyl group on the purine base and the hydroxymethyl group on the sugar moiety. These features may confer distinct biological activities and chemical reactivity compared to other nucleoside analogs.
Properties
Molecular Formula |
C18H29N5O4 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-octylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H29N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 |
InChI Key |
MNZDTQPQUDHCOK-XKLVTHTNSA-N |
Isomeric SMILES |
CCCCCCCCC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CCCCCCCCC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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